molecular formula C11H10N2O2S B13667367 Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Cat. No.: B13667367
M. Wt: 234.28 g/mol
InChI Key: IAJPLTDMCFIYSR-UHFFFAOYSA-N
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Description

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is an organic compound with the molecular formula C11H10N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate typically involves the reaction of 3-aminobenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions. .

Comparison with Similar Compounds

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate can be compared with other similar compounds:

Biological Activity

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is a compound within the thiazole family that has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent research findings, case studies, and synthesized data.

1. Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds known for their significant pharmacological properties. The introduction of various functional groups can enhance their biological efficacy, making them valuable in medicinal chemistry.

2. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. This compound has shown potential against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HeLa (cervical cancer)
    • HT29 (colon cancer)
    • Karpas299 (lymphoma)

Research Findings:

  • A study demonstrated that certain thiazole derivatives, including those related to this compound, displayed selective antiproliferative activity against human glioblastoma U251 cells and melanoma WM793 cells, with lower toxicity to normal cells .
  • Another investigation revealed that derivatives with a 3-propanamido function improved antitumor activity compared to those with shorter acyl chains .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Activity Level
A5490.47Moderate
HeLa1.1Moderate
HT29Not SpecifiedNotable
Karpas299Not SpecifiedNotable

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showing effectiveness against a variety of pathogens.

Research Findings:

  • Compounds within this thiazole class have demonstrated significant antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) values for various strains were reported between 6.25 and 12.5 µg/mL for some derivatives .

Table 2: Antimicrobial Activity

MicroorganismMIC Value (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Aspergillus fumigatus6.25
Pseudomonas aeruginosa12.5

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Induction of apoptosis in cancer cells through modulation of the Bcl-2 family proteins.
  • Inhibition of histone deacetylases (HDAC), leading to increased acetylation levels and subsequent apoptosis in T lymphocytes .

5. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study focused on its effects on tumor growth in xenograft models showed significant inhibition in tumor size when treated with this compound, suggesting its potential as a lead candidate for further development .

6. Conclusion

This compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3

InChI Key

IAJPLTDMCFIYSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N

Origin of Product

United States

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